molecular formula C15H10O6 B11838549 6-Hydroxygalangin CAS No. 142646-44-4

6-Hydroxygalangin

Cat. No.: B11838549
CAS No.: 142646-44-4
M. Wt: 286.24 g/mol
InChI Key: SDILYIBSLKZODH-UHFFFAOYSA-N
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Description

6-Hydroxygalangin is a naturally occurring flavonoid, specifically a hydroxyflavone, found in various plants. It is known for its potent biological activities, including antioxidant, anti-inflammatory, and tyrosinase inhibitory properties . This compound has garnered significant interest in the fields of chemistry, biology, and medicine due to its potential therapeutic applications.

Properties

CAS No.

142646-44-4

Molecular Formula

C15H10O6

Molecular Weight

286.24 g/mol

IUPAC Name

3,5,6,7-tetrahydroxy-2-phenylchromen-4-one

InChI

InChI=1S/C15H10O6/c16-8-6-9-10(12(18)11(8)17)13(19)14(20)15(21-9)7-4-2-1-3-5-7/h1-6,16-18,20H

InChI Key

SDILYIBSLKZODH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxygalangin typically involves the hydroxylation of galangin, another flavonoid. One common method includes the use of hydroxylating agents such as hydrogen peroxide in the presence of a catalyst . The reaction conditions often require controlled temperatures and pH to ensure the selective hydroxylation at the 6-position of the flavonoid core.

Industrial Production Methods: Industrial production of 6-Hydroxygalangin can be achieved through biotechnological approaches, including the use of genetically engineered microorganisms that express specific enzymes capable of hydroxylating galangin. This method is advantageous due to its sustainability and potential for large-scale production .

Scientific Research Applications

Antioxidant Activity

Research indicates that 6-Hydroxygalangin exhibits significant antioxidant properties, which are crucial for combating oxidative stress linked to chronic diseases.

  • Mechanism : It scavenges free radicals and enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase.
  • Case Study : A study demonstrated that treatment with this compound significantly reduced malondialdehyde levels in rat models subjected to oxidative stress, indicating its therapeutic potential against oxidative damage .

Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory pathways, making it a candidate for treating various inflammatory diseases.

  • Mechanism : It inhibits pro-inflammatory cytokines such as TNF-α and IL-6 by downregulating NF-κB signaling pathways.
  • Research Findings : In vitro studies revealed that 6-Hydroxygalangin reduced nitric oxide production in lipopolysaccharide-stimulated macrophages, highlighting its anti-inflammatory potential .

Antimicrobial Activity

6-Hydroxygalangin demonstrates antimicrobial effects against various pathogens.

  • Study Outcomes : It exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations ranging from 50 to 100 µg/mL.
  • Mechanism : The compound disrupts bacterial cell membranes, leading to cell lysis .

Tyrosinase Inhibition

Tyrosinase inhibition is critical for treating hyperpigmentation disorders.

  • Inhibitory Activity : Research indicates that this compound is a potent inhibitor of tyrosinase activity, comparable to kojic acid.
  • Case Study : A docking study revealed that 6-Hydroxygalangin interacts with the active site of tyrosinase through hydrophobic interactions, suggesting its potential in cosmetic applications .

Cosmetic Industry

Due to its skin-whitening properties and ability to inhibit tyrosinase, 6-Hydroxygalangin is explored for use in cosmetic formulations aimed at reducing pigmentation.

Food Industry

The antioxidant properties of this compound make it valuable as a natural preservative in food products, helping to extend shelf life and maintain quality .

Comparison with Similar Compounds

  • 6-Hydroxyapigenin
  • Baicalein
  • 6-Hydroxykaempferol

Comparison: While all these compounds share a similar flavonoid structure, 6-Hydroxygalangin is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. For instance, 6-Hydroxygalangin has been shown to have higher tyrosinase inhibitory activity compared to 6-Hydroxyapigenin and baicalein .

Biological Activity

6-Hydroxygalangin is a flavonoid compound derived from the rhizomes of Alpinia galanga, commonly known as greater galangal. This compound has garnered attention in recent years due to its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of 6-hydroxygalangin, supported by relevant case studies and research findings.

Chemical Structure and Properties

6-Hydroxygalangin is characterized by its hydroxyl group at the sixth position of the galangin structure. This modification plays a crucial role in its biological activity. The structural formula can be represented as follows:

C15H14O5C_{15}H_{14}O_5
PropertyValue
Molecular Weight270.27 g/mol
Melting Point196-198 °C
SolubilitySoluble in ethanol
Log P2.50

Antioxidant Activity

Research indicates that 6-hydroxygalangin exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is linked to various chronic diseases.

  • Mechanism : The compound inhibits lipid peroxidation and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Case Study : A study demonstrated that treatment with 6-hydroxygalangin significantly reduced malondialdehyde (MDA) levels in rat models subjected to oxidative stress, indicating its potential as a therapeutic agent for oxidative damage .

Anti-inflammatory Properties

6-Hydroxygalangin has been shown to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

  • Mechanism : It inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6 by downregulating NF-κB signaling pathways.
  • Research Findings : In vitro studies revealed that 6-hydroxygalangin reduced the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its anti-inflammatory potential .

Antimicrobial Activity

The antimicrobial effects of 6-hydroxygalangin have been documented against various pathogens.

  • Study Outcomes : A study reported that 6-hydroxygalangin exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
  • Mechanism : The compound disrupts bacterial cell membranes, leading to cell lysis and death .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin biosynthesis, and its inhibition is crucial for treating hyperpigmentation disorders.

  • Inhibitory Activity : Research indicates that 6-hydroxygalangin is a potent inhibitor of tyrosinase activity, comparable to kojic acid, a well-known skin-lightening agent.
  • Case Study : A docking study revealed that 6-hydroxygalangin interacts with the active site of tyrosinase through hydrophobic interactions, suggesting its potential in cosmetic applications .

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